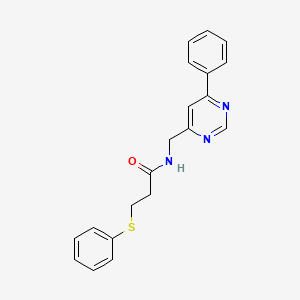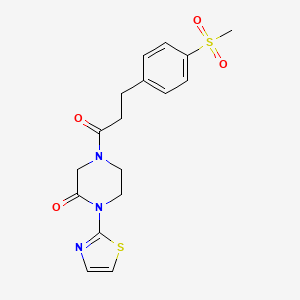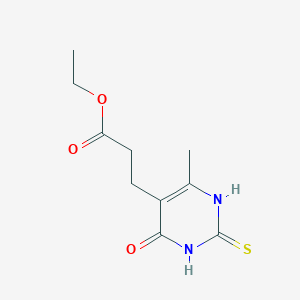
Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate is a chemical compound with the CAS Number: 18149-74-1 . It is available from various suppliers including Sigma-Aldrich and ChemicalBook .
Molecular Structure Analysis
The molecular formula of this compound is C10H14N2O3S . This indicates that the molecule is composed of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The molecular weight of the compound is 242.29 .Physical And Chemical Properties Analysis
This compound has various physical and chemical properties. Some of these properties like melting point, boiling point, density, and toxicity information can be found on resources like ChemicalBook .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on compounds with a pyrimidine base, similar to Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate, often focuses on synthesis and structural analysis. For instance, the synthesis of novel 5-methyl-4-thiopyrimidine derivatives demonstrates the variety of pyrimidine modifications that can be achieved, offering potential for varied applications in medicinal chemistry and materials science (Stolarczyk et al., 2018). Similarly, studies on polymorphism in pharmaceutical compounds highlight the importance of crystal structure in drug development and formulation (Vogt et al., 2013).
Catalytic and Synthetic Applications
Compounds related to this compound show promise in catalysis and synthetic chemistry. For example, research on sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester demonstrates its utility as a recyclable catalyst for the formylation and acetylation of alcohols under heterogeneous conditions, emphasizing the role of sulfur-containing compounds in facilitating chemical transformations (Niknam & Saberi, 2009).
Biomedical Applications
Pyrimidine derivatives are also explored for their biomedical applications. The study on enzymatic synthesis of (R)- and (S)-3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoic acids showcases the potential of pyrimidine-based compounds in generating enantiomerically enriched products for pharmaceutical use (Brem et al., 2010). Moreover, the discovery of tetrahydropyridines and pyridines as antimycobacterial agents illustrates the therapeutic relevance of structurally similar compounds in addressing infectious diseases (Raju et al., 2010).
Materials Science
Research in materials science also benefits from the study of pyrimidine and sulfur-containing compounds. The RAFT synthesis of acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups, for instance, highlights the role of such compounds in developing well-defined materials for bioconjugation and other biomedical applications (Rossi et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
As for future directions, it’s difficult to predict without specific context. The use and study of Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate could potentially be expanded in various fields such as pharmaceuticals, agrochemicals, or materials science, depending on its properties and effects .
Eigenschaften
IUPAC Name |
ethyl 3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-3-15-8(13)5-4-7-6(2)11-10(16)12-9(7)14/h3-5H2,1-2H3,(H2,11,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTLGDKTPKVIQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(NC(=S)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


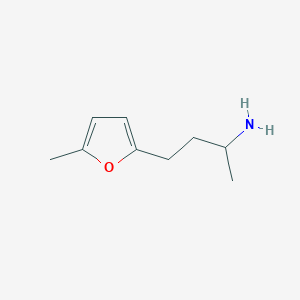
![N-(2,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2935108.png)


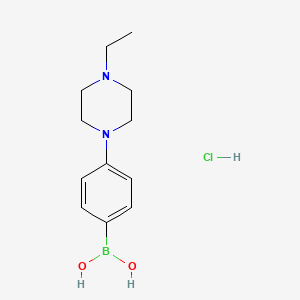

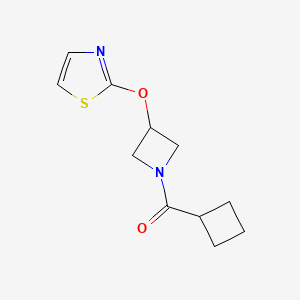

![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2935116.png)
![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2935117.png)

